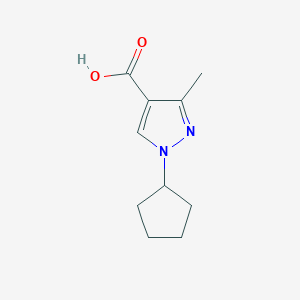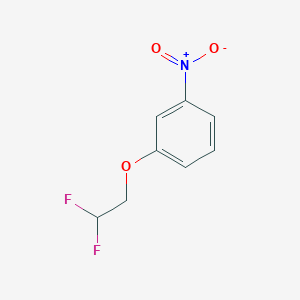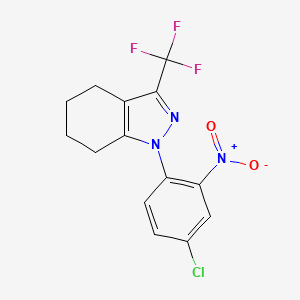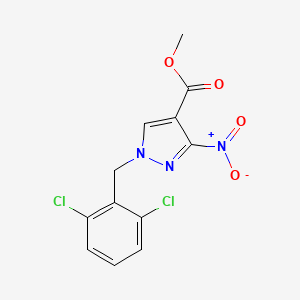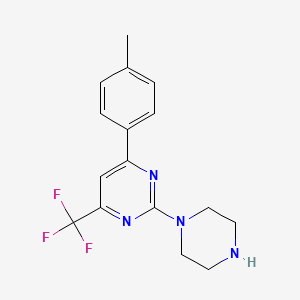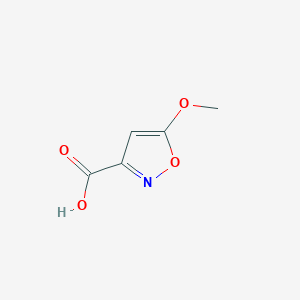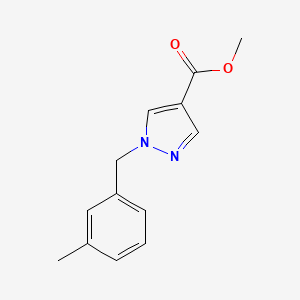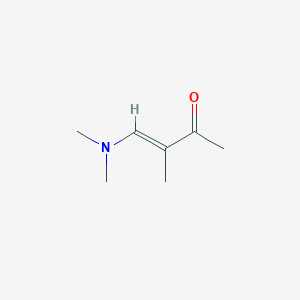
(3E)-4-(Dimethylamino)-3-methylbut-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4-(Dimethylamino)-3-methylbut-3-en-2-one is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a dimethylamino group and a methyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(Dimethylamino)-3-methylbut-3-en-2-one typically involves the reaction of dimethylamine with a suitable precursor, such as 3-methylbut-3-en-2-one. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the dimethylamino group on the carbonyl carbon of the precursor.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-(Dimethylamino)-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3E)-4-(Dimethylamino)-3-methylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-4-(Dimethylamino)-3-methylbut-3-en-2-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic addition and substitution reactions, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(3E)-4-(Dimethylamino)-3-methylbut-3-en-2-one: Known for its unique reactivity and applications.
(3E)-4-(Methylamino)-3-methylbut-3-en-2-one: Similar structure but with a methylamino group instead of a dimethylamino group.
(3E)-4-(Ethylamino)-3-methylbut-3-en-2-one: Contains an ethylamino group, leading to different reactivity and applications.
Uniqueness
This compound stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(E)-4-(dimethylamino)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C7H13NO/c1-6(7(2)9)5-8(3)4/h5H,1-4H3/b6-5+ |
InChI Key |
LVYWMSIZUASVKC-AATRIKPKSA-N |
Isomeric SMILES |
C/C(=C\N(C)C)/C(=O)C |
Canonical SMILES |
CC(=CN(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10906342.png)
![4-[1-hydroxy-3,3-dimethyl-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile](/img/structure/B10906354.png)
![ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate](/img/structure/B10906374.png)
![4-[(4E)-4-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10906378.png)
![5-(2-{1-[(4-Butylanilino)carbonyl]-2-oxopropylidene}hydrazino)-2,4-dichlorobenzamide](/img/structure/B10906382.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10906389.png)
